molecular formula C12H2Br6O B15167122 1,2,4,6,7,9-Hexabromodibenzo[b,d]furan CAS No. 617708-25-5

1,2,4,6,7,9-Hexabromodibenzo[b,d]furan

Cat. No.: B15167122
CAS No.: 617708-25-5
M. Wt: 641.6 g/mol
InChI Key: MAFNSYBTQUTFJJ-UHFFFAOYSA-N
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Description

1,2,4,6,7,9-Hexabromodibenzo[b,d]furan is a polybrominated organic compound with the molecular formula C12H2Br6O and an average molecular mass of 641.571 g/mol . This compound is part of the broader class of polybrominated dibenzofurans (PBDFs), which are recognized as persistent environmental pollutants . As a congener with a high degree of bromination, it is of significant interest in research areas concerning environmental chemistry and analytical method development. Studies on related brominated and chlorinated dibenzofurans indicate that such compounds are often investigated as by-products of industrial processes, combustion, and the thermal degradation of brominated flame retardants . Consequently, this hexabromo congener serves as a vital reference standard for the analysis and monitoring of toxic contaminants in environmental samples, fire residues, and consumer products. Researchers utilize this compound to understand the environmental fate, transport, and toxicological profile of brominated dioxin-like compounds, which are known to bind to the aryl hydrocarbon receptor and can act as potent developmental toxicants . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617708-25-5

Molecular Formula

C12H2Br6O

Molecular Weight

641.6 g/mol

IUPAC Name

1,2,4,6,7,9-hexabromodibenzofuran

InChI

InChI=1S/C12H2Br6O/c13-3-1-5(15)10(18)12-7(3)8-9(17)4(14)2-6(16)11(8)19-12/h1-2H

InChI Key

MAFNSYBTQUTFJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Br)Br)OC3=C2C(=C(C=C3Br)Br)Br)Br

Origin of Product

United States

Formation Pathways and Generation Mechanisms of 1,2,4,6,7,9 Hexabromodibenzo B,d Furan

Unintentional Formation in Thermal Processes

1,2,4,6,7,9-Hexabromodibenzo[b,d]furan is not manufactured commercially but is formed unintentionally during various thermal activities. These processes involve the combustion of materials containing bromine, often in the presence of specific precursors and under certain environmental conditions.

Combustion and Incineration of Bromine-Containing Materials

The thermal decomposition of materials containing organobromine compounds is a significant source of polybrominated dibenzofurans (PBDFs), including the 1,2,4,6,7,9-hexabrominated congener. lbl.gov During combustion and incineration, such as in waste incinerators or accidental fires involving plastics and textiles treated with brominated flame retardants, complex chemical reactions occur. nih.govscilit.com These high-temperature environments facilitate the breakdown of larger brominated molecules and their subsequent recombination into new, often more toxic, compounds like PBDFs. researchgate.net The formation of these furans can occur through precursor formation, where the molecular structure is already partially in place, or via de novo synthesis, where the furan (B31954) ring is constructed from smaller molecular fragments in the combustion zone. nih.govresearchgate.net

Role of Brominated Flame Retardants (BFRs) as Precursors

Brominated flame retardants (BFRs) are a major class of precursors for the formation of this compound. researchgate.netwikipedia.org These chemicals are added to a wide array of consumer and industrial products, including electronics, furniture, and building materials, to inhibit flammability. wikipedia.org When these products are subjected to heat or fire, the BFRs degrade and can be transformed into PBDFs. nih.gov

Polybrominated diphenyl ethers (PBDEs) are a prominent group of BFRs that are well-documented precursors to PBDFs. researchgate.netdiva-portal.org The molecular structure of PBDEs is similar to that of PBDFs, facilitating their conversion. The formation of a furan ring from a diphenyl ether structure can occur through an intramolecular cyclization reaction, often involving the elimination of a hydrogen bromide (HBr) molecule. researchgate.net For instance, highly brominated PBDEs, such as decabromodiphenyl ether (DecaBDE), can undergo thermal degradation to form various PBDFs, including hexabrominated congeners.

Table 1: Formation of PBDFs from PBDE Precursors

Precursor Compound Transformation Process Resulting Products
Polybrominated Diphenyl Ethers (PBDEs) Thermal Degradation / Combustion Lower-brominated PBDEs, Polybrominated Dibenzofurans (PBDFs)

Besides PBDEs, other BFRs also serve as precursors for the formation of PBDFs. Tetrabromobisphenol A (TBBPA) and 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) are two such examples. nih.govnih.govwikipedia.org TBBPA is one of the most widely used BFRs, particularly in the manufacturing of printed circuit boards. wikipedia.org BTBPE is another additive flame retardant used in various polymers. nih.gov Thermal degradation of these compounds can lead to the formation of brominated phenols, such as 2,4,6-tribromophenol (B41969) (2,4,6-TBP), which are known intermediates in the synthesis of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs. nih.govnih.gov The synthesis of BTBPE from 2,4,6-TBP has been shown to unintentionally produce PBDDs as by-products. nih.gov

Influence of Combustion Conditions (e.g., presence of chlorine)

The conditions under which combustion occurs play a critical role in the formation and speciation of PBDFs. Factors such as temperature, oxygen concentration, and the presence of other chemicals can significantly influence the reaction pathways. The presence of chlorine, for example, can lead to the formation of mixed polybromochloro-dibenzofurans (PBCDFs). nih.govresearchgate.net Elemental bromine can facilitate chlorination by first brominating organic molecules, followed by a bromine-chlorine exchange. nih.govresearchgate.net The presence of bromine in a chlorinated system has been shown to increase the total yield of not only PBDD/Fs and mixed PBCDD/Fs but also polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). nih.gov This is partly because bromine atoms are better leaving groups than chlorine atoms, facilitating certain elimination reactions. nih.gov

Photochemical Degradation of Brominated Organic Chemicals

In addition to thermal processes, this compound can also be formed through the photochemical degradation of other brominated organic chemicals. diva-portal.orgdntb.gov.ua This process involves the breakdown of molecules by the absorption of light, particularly ultraviolet (UV) radiation from sunlight.

When higher brominated PBDEs, such as DecaBDE, are exposed to UV light in solution, they can undergo a process of consecutive reductive debromination. diva-portal.orgepa.gov This means that bromine atoms are sequentially removed from the molecule. This degradation can lead to the formation of less brominated PBDEs. diva-portal.org However, under certain conditions, intramolecular cyclization can also occur, leading to the formation of PBDFs. diva-portal.orgresearchgate.net Products with fewer than six bromine atoms have been tentatively identified as brominated dibenzofurans. diva-portal.org The rate of this photochemical reaction is dependent on factors such as the solvent and the degree and pattern of bromine substitution on the parent molecule. diva-portal.org

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
1,2-bis(2,4,6-tribromophenoxy)ethane BTBPE
2,4,6-tribromophenol 2,4,6-TBP
Decabromodiphenyl ether DecaBDE
Polybrominated Biphenyls PBBs
Polybrominated Dibenzo-p-dioxins PBDDs
Polybrominated Dibenzofurans PBDFs
Polybrominated Diphenyl Ethers PBDEs
Polychlorinated Dibenzo-p-dioxins PCDDs
Polychlorinated Dibenzofurans PCDFs
Mixed Polybromochloro-dibenzo-p-dioxins and dibenzofurans PBCDD/Fs or PXDD/Fs

Formation as By-products in Chemical Production and Industrial Processes

Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), including this compound, are recognized as unintentional byproducts originating from a range of industrial activities, particularly those involving combustion or the synthesis of brominated chemicals. aaqr.orgnih.gov Their formation is analogous to that of their chlorinated counterparts, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are known to arise from processes such as waste incineration, metal production, and chemical manufacturing. aaqr.org

The generation of PBDD/Fs can occur under conditions of thermal stress during the production and processing of materials containing brominated flame retardants (BFRs). researchgate.netaaqr.org For instance, the manufacturing of polymers like acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) and polyethylene (B3416737) terephthalic acid (PBT) that incorporate BFRs can lead to the formation of PBDD/Fs at temperatures between 150–300°C. aaqr.org These compounds may be present as impurities in technical BFR formulations and can also be formed when these products undergo thermal degradation. researchgate.net

While specific data pinpointing the formation of the 1,2,4,6,7,9-HxBDF isomer in distinct chemical production lines is limited, the general mechanisms are understood to involve precursor pathways. Bromophenols, which are precursors for PBDD/Fs, can undergo complex reactions including debromination, bromine substitution, and rearrangement to form various PBDD/F congeners. nih.gov The presence of metal catalysts, such as copper, can significantly influence these formation pathways. nih.gov Industrial waste incinerators, in particular, have been identified as sources of PBDD/F emissions, with concentrations in stack flue gases from these facilities being notably higher than those from municipal solid waste incinerators. nih.gov

Formation during Recycling and Waste Treatment Processes

Recycling and waste treatment processes, especially those involving heat, are significant pathways for the formation of this compound and other PBDD/Fs. The thermal degradation of consumer and industrial products containing brominated flame retardants is a primary source.

E-waste Dismantling and Recycling

The dismantling and recycling of electronic waste (e-waste) is a major contributor to the environmental release of PBDD/Fs. researchgate.net E-waste, particularly waste printed circuit boards (PCBs), contains high concentrations of BFRs. nih.govepa.gov Low-temperature thermal processing of scrap PCBs, often conducted to recover valuable metals, creates ideal conditions for the formation of PBDD/Fs. nih.gov

Research has shown that the thermal treatment of flame-retarded plastics can lead to the formation of considerable amounts of PBDD/Fs, and these compounds are often found in the residues of such processes. The presence of catalysts like copper salts, which are abundant in PCBs, can significantly increase the yields of PBDD/Fs and lower the optimal temperature range for their formation. epa.gov

A study on the low-temperature thermal processing of scrap PCBs provided specific data on the generation of 2,3,7,8-substituted PBDD/F congeners. The total content of these toxic congeners was found to peak at specific temperatures, highlighting the critical role of temperature in their formation.

Total Content of 2,3,7,8-Substituted PBDD/Fs from Low-Temperature Thermal Processing of Scrap PCBs nih.gov
Temperature (°C)AtmosphereTotal PBDD/F Content (ng TEQ/kg)
250Air60,000
275N₂~80,000 (implied doubling from 160,000 in air)
275Air160,000

TEQ = Toxic Equivalency Quantity, a weighted quantity of a mixture of dioxins and dioxin-like compounds based on their relative toxicities. Data reflects a rapid increase in PBDD/F formation at 275°C in an air atmosphere compared to a nitrogen atmosphere. nih.gov

These findings underscore that dismantling or any thermal processing of PCB scrap can be a significant source of PBDD/F emissions. nih.gov

Mechanochemical Non-Combustion Technologies for Contaminated Soil

Mechanochemical methods, such as ball milling, are primarily investigated as non-combustion technologies for the degradation of hazardous organic compounds, including BFRs and PBDD/Fs, in contaminated soil and waste. researchgate.net This process uses mechanical force to induce chemical reactions, breaking down the structure of pollutants. It is generally considered a more environmentally friendly alternative to thermal treatments because it consumes less energy and is designed to produce fewer hazardous by-products. researchgate.net

However, the potential for the unintentional formation or reformation of dioxin-like compounds during mechanochemical treatment cannot be entirely dismissed. Research on the mechanochemical treatment of fly ash contaminated with chlorinated dioxins (PCDD/Fs) has shown that de novo formation of these compounds can occur. researchgate.net This reformation is thought to be caused by the high local temperature increases induced by the impact of milling tools, especially in the presence of dioxin-formation catalysts like copper compounds, which are often present in industrial wastes. researchgate.net

While direct studies on the formation of 1,2,4,6,7,9-HxBDF during the mechanochemical treatment of BFR-contaminated soil are scarce, the principles observed with PCDD/Fs suggest a potential pathway. The intense energy at the point of impact in a ball mill could theoretically provide the conditions for precursor compounds to react and form new PBDD/F congeners, even as the bulk material is being degraded. Therefore, while the primary outcome of mechanochemical treatment is degradation, the possibility of localized synthesis of by-products like this compound under specific matrix conditions warrants consideration.

No Information Found for this compound

Despite a comprehensive search for scientific literature and data pertaining to the environmental occurrence and distribution of the chemical compound This compound , no specific information was found for this particular isomer.

Searches were conducted across various environmental matrices as outlined in the requested article structure, including:

Air (Ambient, Indoor Dust, Automotive Exhaust, Flue Gas)

Soil and Sediments

Water and Aqueous Samples

Sludge and Biosolids

Fire Residues and Soot

Biota (e.g., fish, marine products)

The search results yielded information on related compounds, such as other polybrominated dibenzofurans (PBDFs) and their chlorinated analogs (PCDFs), as well as general discussions on brominated flame retardants. However, no studies, datasets, or research findings specifically identified or quantified the This compound isomer in any environmental sample.

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable content for each specified section and subsection. The creation of data tables and detailed research findings is unachievable due to the absence of available data for this specific compound in the provided resources.

Table of Compounds Mentioned

Long-Range Environmental Transport and Global Distribution

The global distribution of this compound and other PBDFs is a significant concern due to their potential for adverse health effects. Their physical and chemical properties, such as low water solubility and high resistance to degradation, facilitate their transport over vast distances from their original sources.

Atmospheric transport is a primary pathway for the global distribution of semi-volatile organic compounds like PBDFs. These compounds can be released into the atmosphere from various sources, including industrial emissions and the incineration of waste containing brominated flame retardants. Once in the atmosphere, they can exist in either the gas phase or adsorbed to particulate matter. This partitioning behavior is a critical factor in determining their transport distance.

Research on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in different atmospheric environments has shown their presence in rural, urban, and industrial areas, indicating widespread distribution. For instance, a study characterized the atmospheric concentrations of 2,3,7,8-substituted PBDD/Fs in various locations, revealing that industrial and science park areas had higher concentrations, likely due to emissions from metallurgical facilities and the electronics industry. acs.orgnih.gov The ratio of different congeners can sometimes provide insights into the sources and the extent of long-range transport. mdpi.com

The following table presents data on the atmospheric concentrations of total PBDD/Fs in different types of environments from a study, illustrating the widespread presence of these compounds.

Environment TypeMean PBDD/F Concentration (fg/Nm³)Mean TEQ Concentration (fg TEQ/Nm³)
Rural112.7
Urban246.4
Industrial4612
Science Park9531

Data sourced from a study on atmospheric PBDD/Fs. acs.orgnih.gov

Oceanic currents also play a crucial role in the long-range transport of hydrophobic organic compounds such as PBDFs. A significant vector for this transport is the vast amount of plastic debris accumulating in marine environments. iucn.org Plastics can adsorb persistent organic pollutants from the surrounding seawater, acting as a transport medium that can carry these toxic substances to remote areas, including the five major ocean gyres and even polar regions. nih.gov

While direct studies on the sorption of this compound to marine plastics are scarce, research on related compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) has demonstrated this phenomenon. seaturtlesforever.org Given the similar hydrophobic nature of PBDFs, it is highly probable that they also adsorb to plastic debris and are transported across oceans. This process not only contributes to the global distribution of these compounds but also introduces them into marine food webs when plastic particles are ingested by marine organisms. noaa.gov The input of PBDEs, a related class of brominated flame retardants, to the ocean via plastic debris is estimated to be significant, ranging from 20 to 950 tonnes per year depending on the calculation method. researchgate.netnih.gov

Temporal Trends in Environmental Concentrations

Monitoring the temporal trends of POPs in the environment is essential for assessing the effectiveness of regulations and understanding the long-term fate of these chemicals. Studies on sediment cores and archived environmental samples provide valuable insights into how the concentrations of these compounds have changed over time.

For some legacy POPs, such as certain polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), a general trend of decreasing concentrations has been observed in some regions. This decline is often attributed to the implementation of stricter industrial emission controls and regulations. nih.gov For example, analysis of suspended sediment archives from the Niagara River between 1980 and 2002 showed a general decrease in PCDD/F concentrations. nih.gov

The following table summarizes the general temporal trends observed for related POPs in Niagara River suspended sediments, which can provide an indication of the potential trends for brominated dibenzofurans.

Compound ClassObserved Temporal Trend (1980-2002)
PCDDs/PCDFsGenerally decreasing
DLPCBsGenerally decreasing
PBDEsIncreasing, with a more rapid increase after 1988

Data sourced from a study on Niagara River suspended sediments. nih.gov

Analytical Methodologies

Sample Extraction and Clean-up

First, the target compound is extracted from the sample matrix (e.g., soil, sediment, tissue) using solvent extraction techniques like Soxhlet or accelerated solvent extraction. The resulting extract is a complex mixture that requires extensive clean-up to isolate the PBDFs from other compounds. This is commonly achieved using multi-column chromatography with adsorbents such as silica (B1680970) gel, alumina, and activated carbon, which separate compounds based on their polarity and structure.

Instrumental Analysis

Following extraction and clean-up, the purified sample is analyzed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). aaqr.org

Gas Chromatography (GC): Separates the individual PBDF congeners from each other based on their boiling points and interaction with the chromatographic column.

Mass Spectrometry (MS): Provides highly sensitive and specific detection. By monitoring for the exact mass of the target molecule and its characteristic isotopic pattern (due to the presence of multiple bromine atoms), HRMS allows for unambiguous identification and quantification, even at trace levels. chemspider.com

Analytical Methodologies for the Characterization of 1,2,4,6,7,9 Hexabromodibenzo B,d Furan

General Aspects of PBDF Analysis

The analysis of polybrominated dibenzofurans (PBDFs) shares many similarities with the well-established methods for their chlorinated analogs, polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov Due to the extreme toxicity of some of these compounds, analytical methods must achieve very low detection limits, often in the picogram (pg) to femtogram (fg) range. nih.gov

A cornerstone of reliable quantification in trace analysis of these compounds is the use of isotope dilution mass spectrometry. researchgate.net This technique involves adding a known amount of an isotopically labeled analog of the target analyte (e.g., containing Carbon-13) to the sample at the beginning of the analytical procedure. researchgate.netepa.gov This internal standard behaves chemically and physically similarly to the native analyte throughout the extraction and clean-up steps. By measuring the ratio of the native analyte to the labeled standard in the final analysis, accurate quantification can be achieved, compensating for any losses that may have occurred during sample preparation. epa.gov

Sampling: Representative collection of the matrix of interest. nih.gov

Extraction: Separation of the target analytes from the bulk sample matrix. nih.gov

Clean-up: Removal of co-extracted interfering compounds. nih.gov

Separation and Detection: Instrumental analysis, typically by high-resolution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS), to separate individual congeners and provide sensitive detection. nih.govwindows.net

Sampling and Extraction Techniques

The choice of sampling and extraction technique is critically dependent on the physical state and nature of the sample matrix.

For solid and semi-solid samples, the primary goal is to efficiently transfer the target analytes from the solid matrix into a liquid solvent. Several established techniques are employed for this purpose.

Soxhlet Extraction: A classic and robust method that involves continuously washing the sample with a hot solvent (e.g., toluene) over an extended period (e.g., 16 hours or more). rsc.org

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, often requiring less solvent than traditional methods. researchgate.netresearchgate.net

Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the sample matrix and enhancing the extraction of analytes. researchgate.net

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to rapidly heat the solvent and sample, accelerating the extraction process. researchgate.net

The selection of the extraction solvent is crucial for achieving high recovery rates. A common solvent system for these nonpolar compounds is a mixture of acetone (B3395972) and n-hexane. rsc.org

TechniquePrincipleCommon SolventsKey Advantages
Soxhlet ExtractionContinuous extraction with distilled hot solvent. rsc.orgToluene rsc.orgExhaustive extraction, well-established.
Pressurized Liquid Extraction (PLE)Extraction with solvents at elevated temperature and pressure. researchgate.netToluene, HexaneFaster, less solvent consumption than Soxhlet. researchgate.net
Ultrasonic-Assisted Extraction (UAE)Uses ultrasonic energy to enhance solvent penetration into the matrix. researchgate.netAcetone/HexaneRelatively fast and simple.
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat the solvent and sample mixture. researchgate.netHexane/AcetoneRapid extraction times.

Analyzing PBDFs in aqueous and air samples requires methods to concentrate the analytes from these large-volume, low-concentration matrices.

For air sampling , a high-volume sampler is typically used to draw a large volume of air through a filter and a solid sorbent trap. The filter collects particle-bound compounds, while the sorbent, commonly polyurethane foam (PUF) or resins like Amberlite XAD-2, adsorbs the gas-phase compounds. epa.govrsc.org The extraction of the trapped analytes from the sorbent can be performed using techniques like end-over-end tumbling with a suitable solvent mixture. rsc.org

For aqueous samples , such as water, the standard approach is liquid-liquid extraction (LLE) . This involves partitioning the analytes from the water into an immiscible organic solvent, such as dichloromethane (B109758) or hexane. eurofinsus.com

Sample Clean-up Procedures

Crude extracts obtained from the initial extraction step contain a wide variety of co-extracted substances (e.g., lipids, oils, other organic compounds) that can interfere with the final instrumental analysis. nih.gov Therefore, a rigorous clean-up procedure is essential to isolate the target PBDFs from these interferences. nih.gov

Multi-column chromatography is the most common approach for sample clean-up. rsc.orgnih.gov The extract is passed through a series of columns packed with different adsorbent materials. Each material is chosen to retain specific types of interferences while allowing the target analytes to pass through.

Commonly used adsorbent materials include:

Acid-Treated Silica (B1680970) Gel: Removes lipids and other acid-labile interferences. researchgate.net

Florisil: A magnesium silicate-based adsorbent used to separate PBDFs from other compounds like polychlorinated biphenyls (PCBs). researchgate.netnih.gov

Alumina: Can be used in various activated forms (acidic, neutral, basic) to remove different types of polar interferences.

Activated Carbon: Effectively separates planar molecules like PBDFs from non-planar interferences.

An alternative or supplementary clean-up step involves treatment with concentrated sulfuric acid to destroy many organic interferences, or a dimethyl sulfoxide (B87167) (DMSO) clean-up to remove aliphatic interferences. rsc.orgnih.gov While automated clean-up systems exist, they often involve high installation and maintenance costs. nih.gov

Separation and Detection Techniques

The final step in the analytical process is the instrumental separation of the target analytes from any remaining compounds and their sensitive detection and quantification.

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard and regulatory-accepted method for the definitive analysis of PBDFs and their chlorinated counterparts. researchgate.netwindows.netresearchgate.net This technique offers the unparalleled sensitivity and selectivity required for this type of trace analysis. nih.gov

Gas Chromatography (GC): The GC component separates the different PBDF congeners based on their boiling points and interaction with a stationary phase coated inside a long, thin capillary column (e.g., a 60-meter DB-5ms or similar). windows.netdioxin20xx.org The goal is to achieve chromatographic separation of the highly toxic 2,3,7,8-substituted isomers from other, less toxic isomers. researchgate.netdioxin20xx.org

High-Resolution Mass Spectrometry (HRMS): The mass spectrometer bombards the molecules eluting from the GC column with a beam of electrons, causing them to ionize and break apart into characteristic fragments. The HRMS can measure the mass-to-charge ratio of these ions with very high accuracy (typically to four decimal places). This high resolution allows the specific ions of the target PBDFs to be distinguished from the ions of interfering compounds that may have a similar nominal mass. researchgate.net Detection is typically performed in the selected ion monitoring (SIM) mode, where the instrument is set to detect only the specific ions characteristic of the target analytes and their isotopically labeled internal standards. nih.gov

The combination of a specific retention time from the GC and the detection of multiple, exact mass-to-charge ratio ions provides a very high degree of confidence in the identification and quantification of compounds like 1,2,4,6,7,9-Hexabromodibenzo[b,d]furan. nih.gov

ParameterDescriptionRelevance to 1,2,4,6,7,9-HxBDF Analysis
GC ColumnTypically a long (e.g., 60m) capillary column with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane). windows.netCrucial for separating the target hexabromo-furan from other HxBDF isomers and matrix components. dioxin20xx.org
Ionization ModeElectron Ionization (EI) is standard.Provides reproducible fragmentation patterns for identification.
Mass AnalyzerHigh-resolution magnetic sector or time-of-flight (TOF) analyzers.Allows for exact mass measurements, distinguishing analytes from interferences with the same nominal mass. researchgate.net
Detection ModeSelected Ion Monitoring (SIM) at high mass resolution (>10,000).Enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target compound and its labeled standard. nih.gov
QuantificationIsotope Dilution Method using 13C-labeled internal standards. researchgate.netProvides the most accurate and reliable quantification by correcting for analyte losses during sample preparation.

Other Mass Spectrometry Applications

While gas chromatography coupled to high-resolution magnetic sector mass spectrometers (GC-HRMS) is a well-established standard for the analysis of halogenated dibenzofurans, alternative and emerging mass spectrometry platforms offer enhanced versatility and operational benefits. nih.gov Instruments such as tandem quadrupole mass spectrometers (MS/MS) and time-of-flight (TOF) mass spectrometers are becoming viable alternatives for the detection and quantification of compounds like this compound. nih.govsci-hub.se

These modern systems provide several advantages, including the ability to monitor a greater number of target compounds in a single experiment and improved ease of use compared to traditional magnetic sector instruments. sci-hub.se For instance, atmospheric pressure gas chromatography (APGC) coupled with tandem mass spectrometry (APGC-MS/MS) is a soft ionization technique that produces abundant molecular ions with less fragmentation. This results in excellent sensitivity and signal-to-noise ratios, making it highly effective for trace-level analysis of persistent organic pollutants (POPs), including polybrominated dibenzofurans (PBDFs). Studies comparing these alternative platforms with GC-HRMS have shown that they can achieve acceptable and sometimes improved method detection limits for related halogenated compounds. nih.gov

Isomer-Specific Identification and Quantification

The environmental and toxicological assessment of PBDFs necessitates isomer-specific identification and quantification, as the biological effects of these compounds can vary significantly between different isomers. chromservis.eu The precise arrangement of bromine atoms on the dibenzofuran (B1670420) backbone dictates the molecule's toxicity.

Challenges in Distinguishing PBDF Isomers

A primary analytical challenge in the study of this compound is its differentiation from other hexabromodibenzofuran isomers. biocompare.com Isomers are compounds that share the same molecular formula but have different structural arrangements of atoms. biocompare.com This similarity makes their separation and individual identification a complex task. biocompare.com

High-resolution gas chromatography is essential to separate these isomers before they enter the mass spectrometer. However, co-elution, where two or more isomers exit the chromatography column at the same time, can occur, complicating accurate quantification. The large number of possible isomers for a given congener group means that achieving complete separation is a significant technical hurdle, requiring highly optimized analytical methods and powerful separation technologies. biocompare.com

Use of Labeled Analogues and Internal Standards

To achieve accurate and precise quantification, isotope dilution mass spectrometry is the preferred method. This technique involves spiking the sample with a known amount of a stable, isotopically labeled version of the target analyte before sample preparation and analysis. nih.gov For the analysis of this compound, a carbon-13 (¹³C) labeled analogue would serve as an ideal internal standard.

These labeled standards are chemically identical to the native compounds and exhibit similar behavior throughout the extraction, cleanup, and analysis processes. nih.gov By measuring the ratio of the native analyte to the labeled internal standard, analysts can correct for analytical variability and matrix effects, which are interferences from other co-eluting components in the sample extract. nih.gov This approach significantly improves the reproducibility and reliability of the measurements. nih.gov The use of labeled standards for all 2,3,7,8-substituted chlorinated and brominated dioxins and furans is a common practice in environmental laboratories. chromservis.eudspsystems.eu

Table 1: Examples of Labeled Standards in Halogenated Compound Analysis This table provides examples of labeled standards used for the analysis of related polychlorinated dibenzofurans (PCDFs), illustrating the principle that would be applied for PBDFs.

Labeled Compound (Internal Standard)PurposeReference Method Application
¹³C₁₂-1,2,3,4-TetrachlorodibenzofuranQuantification of native Tetrachlorodibenzofuran isomersEPA Method 1613B
¹³C₁₂-1,2,3,7,8-PentachlorodibenzofuranQuantification of native Pentachlorodibenzofuran isomersEPA Method 1613B
¹³C₁₂-1,2,3,6,7,8-HexachlorodibenzofuranQuantification of native Hexachlorodibenzofuran isomersEPA Method 1613B
¹³C₁₂-1,2,3,4,6,7,8-HeptachlorodibenzofuranQuantification of native Heptachlorodibenzofuran isomersEPA Method 1613B
¹³C₁₂-OctachlorodibenzofuranQuantification of native OctachlorodibenzofuranEPA Method 1613B

Quality Assurance and Quality Control in PBDF Analysis

Rigorous quality assurance (QA) and quality control (QC) programs are fundamental to ensuring that analytical data for PBDFs are reliable and legally defensible. slideshare.net QA refers to the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill quality requirements. asq.org QC consists of the routine technical activities used to measure and control the quality of the data as it is being developed and produced. iges.or.jp

For the analysis of this compound, a comprehensive QA/QC program involves multiple components. This includes the analysis of method blanks to check for laboratory contamination, laboratory control samples to verify the accuracy of the method, and matrix spike/matrix spike duplicates to assess method performance in the specific sample matrix. The recovery of labeled internal standards must be monitored for every sample to ensure the extraction and cleanup procedures were effective. eurofinsus.com Control charts are often used to monitor QC results over time and identify any trends or shifts that could indicate a problem with the analytical process. slideshare.netscribd.com

Table 2: Key Quality Assurance/Quality Control (QA/QC) Procedures in PBDF Analysis

QC ProcedureDescriptionPurpose
Method BlankAn analyte-free matrix (e.g., clean solvent or sand) that is processed through the entire analytical procedure in the same manner as the samples.To assess for potential contamination introduced during sample preparation and analysis.
Calibration VerificationAnalysis of a standard of known concentration to verify the instrument's calibration is still accurate.To ensure the continued accuracy of the instrument's quantitative response.
Laboratory Control Sample (LCS)A well-characterized, analyte-free matrix spiked with known concentrations of the target analytes.To monitor the overall performance of the analytical method and the laboratory's ability to successfully recover analytes.
Internal Standard RecoveryMonitoring the signal of isotopically labeled standards added to every sample, blank, and QC sample.To verify the effectiveness of the sample preparation and analysis for each individual sample.
Certified Reference Material (CRM)A material with a certified concentration of the target analyte(s) used to validate the analytical method.To provide an independent check on the accuracy and traceability of the measurement.

Environmental Fate and Transformation Processes of 1,2,4,6,7,9 Hexabromodibenzo B,d Furan

Degradation Pathways

The degradation of 1,2,4,6,7,9-Hexabromodibenzo[b,d]furan in the environment is a slow process, contributing to its persistence. The primary pathways for its transformation are photolytic and thermolytic degradation, while chemical reactions under typical environmental conditions are limited.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. For polyhalogenated aromatic compounds like PBDFs, this is a significant abiotic degradation process in the atmosphere and surface waters. uni-due.de The process typically involves reductive debromination, where bromine atoms are sequentially removed from the molecule. This leads to the formation of less-brominated dibenzofurans, which may have different toxicity and environmental fate characteristics. researchgate.net

Thermolytic degradation involves the breakdown of compounds at elevated temperatures. In the context of environmental fate, this is most relevant to the formation and destruction of PBDFs during high-temperature events such as waste incineration, accidental fires, and industrial thermal processes. cdu.edu.au Laboratory and pilot-scale studies on brominated flame retardants (BFRs) have been conducted at temperatures ranging from 280–900 °C. cdu.edu.au

These studies indicate that PBDFs, including hexabrominated congeners, can be formed from the thermal degradation of BFRs like PBDEs and tetrabromobisphenol A (TBBPA). acs.orgresearchgate.netresearchgate.net The formation primarily occurs through the condensation of gas-phase precursors. cdu.edu.au Conversely, at sufficiently high temperatures and under optimal conditions (e.g., in well-controlled incinerators), these compounds can be destroyed. The process of thermal degradation can result in the emission of various organic compounds, including bromophenols and polycyclic aromatic hydrocarbons. cetjournal.it It is important to note that these conditions are not typical of the general environment but are relevant to specific point sources of pollution.

In the general environment, this compound is largely resistant to chemical reactions such as hydrolysis, oxidation, and reduction under ambient conditions. The chemical stability of polyhalogenated aromatic compounds generally increases with the degree of halogenation. epa.gov This inertness is a key factor in their environmental persistence. While microbial degradation has been observed for some polychlorinated dioxins and furans, the degradation of highly brominated compounds like HxBDF in the environment by microorganisms is expected to be a very slow process.

Environmental Persistence

The persistence of a chemical is defined by its half-life in various environmental compartments such as water, soil, and sediment. Due to their resistance to degradation, PBDFs are classified as persistent organic pollutants. researchgate.net They can remain in the environment for extended periods, allowing for long-range transport and accumulation.

Specific half-life data for 1,2,4,6,7,9-HxBDF in environmental media are scarce. However, data for related polychlorinated compounds can provide an indication of their persistence. For example, the half-lives of various dioxin and furan (B31954) congeners in the human body can range from a few years to over a decade, with persistence generally linked to the degree and position of halogenation. nih.govdioxin20xx.orgnih.govresearchgate.net For instance, the reference half-life for 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) in adults is estimated to be 13.1 years. nih.gov While this is for a chlorinated compound in a biological system, it highlights the persistent nature of these structures. In soil and sediment, where biological activity and light penetration are limited, the half-lives of such compounds are expected to be significantly longer. researchgate.net

Table 1: Reference Half-Life Data for a Related Hexachlorinated Dibenzofuran (B1670420) Congener

CompoundMatrixHalf-Life (Years)Reference
1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF)Human Body (Adult)13.1 nih.gov

Bioconcentration and Bioaccumulation Potential in Environmental Systems (excluding human data)

Due to its high lipophilicity (fat-loving nature), this compound has a strong potential to bioconcentrate and bioaccumulate in living organisms. epa.gov Bioconcentration refers to the accumulation of a chemical from water, while bioaccumulation includes uptake from all sources, including food. These processes lead to higher concentrations of the chemical in organisms compared to the surrounding environment. epa.gov

The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow). While a specific log Kow for 1,2,4,6,7,9-HxBDF is not available, related compounds like hexabromocyclododecanes (HBCDs) have high log Kow values (5.4-5.8), indicating a high potential for bioaccumulation. nih.gov

Quantitative measures of bioaccumulation include the bioconcentration factor (BCF) and the bioaccumulation factor (BAF). Although specific BCF or BAF values for 1,2,4,6,7,9-HxBDF were not found, studies on other polyhalogenated compounds in aquatic organisms demonstrate significant accumulation. For example, laboratory studies on a heptachlorinated dibenzo-p-dioxin (B167043) (1,2,3,4,6,7,8-HeptaCDD) have reported log BCF values in various fish species ranging from 2.71 to 4.28. epa.gov Field-based studies on HBCDs in crucian carp (B13450389) have estimated a BCF of 137,000 L/kg. nih.gov These values indicate that compounds with similar properties are readily taken up by aquatic life and can be transferred through the food web, a process known as biomagnification. nih.govsfu.camdpi.comepa.gov

Table 2: Bioconcentration Data for Related Polyhalogenated Aromatic Compounds

CompoundOrganismLog BCFBCF (L/kg)Reference
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxinFathead minnow2.71513 epa.gov
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxinRainbow trout3.151413 epa.gov
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxinGoldfish4.2819055 epa.gov
Hexabromocyclododecanes (HBCDs)Crucian carp-137,000 nih.gov

Environmental Transport and Distribution between Media

The environmental transport and distribution of this compound are governed by its physical and chemical properties, such as volatility, water solubility, and its tendency to adsorb to particles. Like other PBDFs, it is expected to have low water solubility and low vapor pressure, meaning it will predominantly be found adsorbed to soil, sediment, and airborne particulate matter. inchem.org

Air-Surface Exchange

The exchange of this compound between the atmosphere and terrestrial or aquatic surfaces is a dynamic process governed by its physicochemical properties, particularly its vapor pressure and Henry's Law Constant. As a compound with low volatility, it is expected to be found largely adsorbed to atmospheric particles rather than in the gaseous phase.

The direction of the net flux of this compound between the air and different surfaces is determined by the fugacity gradient. When the atmospheric concentration is higher than the surface concentration, net deposition occurs. Conversely, if surface concentrations are elevated, volatilization back into the atmosphere can take place. For highly hydrophobic compounds like hexabromodibenzofurans, deposition, particularly particle-bound deposition, is generally the dominant process.

Several environmental factors influence the rate of air-surface exchange, including temperature, wind speed, and the nature of the surface itself (e.g., vegetation cover, soil type, water body characteristics). For instance, higher temperatures can increase the vapor pressure of the compound, potentially leading to a greater degree of volatilization from contaminated surfaces.

Table 1: Estimated Physicochemical Properties Influencing Air-Surface Exchange of Hexabromodibenzofurans

Property Estimated Value for Hexabromodibenzofurans Implication for Air-Surface Exchange
Log Kow ~8.16 (for 1,2,3,7,8,9-hexabromodibenzofuran) High hydrophobicity suggests strong partitioning to organic matter in soil and sediment, reducing volatilization.
Henry's Law Constant (H) Low (specific value unavailable) A low H value indicates a preference for remaining in the aqueous or solid phase rather than partitioning to the gas phase, limiting volatilization from water and moist soil surfaces.

| Vapor Pressure | Very Low | Low volatility leads to a greater association with atmospheric and surface particles. |

Sediment-Water Partitioning

In aquatic environments, this compound exhibits a strong tendency to partition from the water column to the sediment. This behavior is primarily driven by its high hydrophobicity, as indicated by its high octanol-water partition coefficient (Log Kow). The organic carbon content of the sediment is a key factor in this process; sediments with higher organic matter will have a greater capacity to sorb this compound.

The sediment-water partition coefficient (Kd) quantifies this distribution and is often normalized to the fraction of organic carbon in the sediment to yield the organic carbon-normalized partition coefficient (Koc). A high Koc value signifies strong binding to sediment, which can act as a long-term sink for the compound in aquatic systems. This sequestration in the sediment can reduce the bioavailability of the compound to some aquatic organisms but can also lead to high concentrations in benthic ecosystems.

Table 2: Sediment-Water Partitioning Characteristics

Parameter General Trend for Hexabromodibenzofurans Significance
Sediment-Water Partition Coefficient (Kd) High Indicates a strong preference for the sediment phase over the water column.

| Organic Carbon-Normalized Partition Coefficient (Log Koc) | High | Suggests that the partitioning is primarily controlled by the organic carbon content of the sediment. |

Soil-Water Interactions

Similar to its behavior in aquatic systems, this compound demonstrates strong sorption to soil particles in terrestrial environments. The interaction with soil is largely governed by its high hydrophobicity, leading to a low mobility in most soil types. The organic matter content of the soil is the most critical factor influencing its retention.

The movement of this compound through the soil profile is expected to be very limited. Leaching into groundwater is unlikely due to its strong adsorption to soil organic matter. Instead, it is more likely to remain in the upper soil layers, where it can persist for long periods. Surface runoff, where the compound is transported along with eroded soil particles, is a more probable pathway for its movement in the terrestrial environment.

The soil-water partition coefficient (often expressed as Kd or Koc) is a key parameter for modeling the fate and transport of this compound in soil. Due to its high Koc value, it is anticipated that the majority of this compound in a soil-water system will be associated with the solid phase.

Table 3: Soil-Water Interaction Parameters

Parameter Expected Value/Trend Implication for Environmental Fate
Soil Organic Carbon-Water Partition Coefficient (Log Koc) High Strong binding to soil organic matter, leading to low mobility and persistence in the soil.

| Mobility in Soil | Low | Minimal potential for leaching to groundwater; transport is more likely via soil erosion. |

Mechanistic Research on Polybrominated Dibenzofuran Isomers: a Focus on 1,2,4,6,7,9 Hexabromodibenzo B,d Furan

Structure-Activity Relationships for PBDFs (excluding toxicological endpoints)

The biological and chemical activities of polybrominated dibenzofurans (PBDFs) are intrinsically linked to their molecular structure. A primary mechanism of action for this class of compounds is their ability to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor present in the cytosol of animal cells. mdpi.comnih.gov The relationship between the congener's structure—specifically the number and position of bromine atoms—and its AhR binding affinity is a cornerstone of PBDF mechanistic research.

The planarity of the dibenzofuran (B1670420) ring system and the substitution pattern of the halogen atoms are critical determinants of AhR binding affinity. Research has consistently shown that congeners with bromine atoms in the lateral positions (i.e., positions 2, 3, 7, and 8) exhibit the highest affinity for the AhR. mst.dkepa.gov This structural configuration allows the molecule to fit effectively into the receptor's binding pocket, initiating a conformational change that leads to its activation.

For hexabromodibenzo[b,d]furan (HxBDF) isomers, the specific arrangement of the six bromine atoms dictates their activity. The 1,2,4,6,7,9-HxBDF isomer possesses bromine atoms at two of the four key lateral positions (2 and 7). This substitution pattern suggests that it would be an active AhR ligand, though likely less potent than isomers with all four lateral positions occupied by halogens, such as 2,3,7,8-Tetrabromodibenzo[b,d]furan. Conversely, its activity is expected to be significantly greater than that of isomers with no lateral bromine substitution. Non-2,3,7,8-substituted congeners are known to be more rapidly metabolized and excreted. epa.gov The activity of a specific PBDF congener is therefore a function of its molecular geometry and electronic properties, which are dictated by the precise bromine substitution pattern.

Isomeric Profiles and Environmental Relevance

Polybrominated dibenzofurans are not produced commercially but are formed as unintentional byproducts. Their primary sources are thermal and combustion processes involving materials treated with brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs), and the incineration of municipal and industrial waste. researchgate.net Consequently, PBDFs are released into the environment as complex mixtures containing a wide array of congeners. epa.gov

The environmental relevance of a specific isomer like 1,2,4,6,7,9-Hexabromodibenzo[b,d]furan depends on its formation probability and persistence. Isomer distribution patterns in environmental matrices such as soil, sediment, and air are highly variable and depend on the source and subsequent environmental transport and degradation processes. researchgate.net While specific data on the prevalence of the 1,2,4,6,7,9-HxBDF isomer is limited in scientific literature, it is understood that combustion sources produce a wide range of PBDF congeners, including both 2,3,7,8-substituted and non-2,3,7,8-substituted isomers. epa.gov

Studies of the chlorinated analogs, polychlorinated dibenzofurans (PCDFs), in environmental samples often show that higher chlorinated congeners (e.g., hepta- and octa-CDFs) are present in the highest concentrations. nih.gov However, the less-chlorinated 2,3,7,8-substituted congeners are often of greater biological significance due to their higher AhR binding affinity. nih.gov By analogy, while the environmental concentration of 1,2,4,6,7,9-HxBDF may be lower than that of more heavily brominated congeners like octabromodibenzofuran, its partial lateral substitution pattern makes its presence environmentally relevant. The persistence of PBDFs increases with the degree of bromination, but they are generally considered less persistent than their chlorinated counterparts due to greater susceptibility to photolytic degradation. researchgate.net

Comparative Studies with Polychlorinated Dibenzofurans (PCDFs)

PBDFs and PCDFs are structural analogs, sharing the same planar tricyclic dibenzofuran backbone but differing in their halogen substituents (bromine vs. chlorine). This fundamental difference leads to notable variations in their physicochemical properties and environmental behavior, while their primary mechanism of action via the AhR remains the same. mst.dkresearchgate.net

The most apparent difference is molecular weight; due to the higher atomic mass of bromine compared to chlorine, PBDFs have significantly higher molecular weights than their PCDF counterparts with the same degree of halogenation. This affects properties such as vapor pressure and water solubility. In general, both PBDFs and PCDFs are characterized by very low vapor pressures and poor water solubility, properties which decrease further as the number of halogen atoms increases. mst.dkresearchgate.net

While both classes of compounds are persistent in the environment, PBDFs are reported to be more sensitive to degradation by ultraviolet (UV) light. researchgate.net This suggests that photolysis may be a more significant degradation pathway for PBDFs in atmospheric and aquatic environments compared to PCDFs. The environmental half-lives for both groups of compounds, particularly in soil and sediment, can be on the order of years to decades, with persistence generally increasing with the degree of halogenation. nih.govresearchgate.net

Table 1: Comparative Properties of PBDFs and PCDFs
PropertyPolybrominated Dibenzofurans (PBDFs)Polychlorinated Dibenzofurans (PCDFs)Reference
Halogen SubstituentBromine (Br)Chlorine (Cl) researchgate.net
Molecular WeightHigher than corresponding PCDFLower than corresponding PBDF researchgate.net
Vapor PressureGenerally lower than corresponding PCDFGenerally higher than corresponding PBDF mst.dkresearchgate.net
Water SolubilityExtremely low; generally lower than corresponding PCDFExtremely low; generally higher than corresponding PBDF mst.dkresearchgate.net
PersistenceHighly persistent, but generally more susceptible to photolysis (UV degradation)Highly persistent; less susceptible to photolysis compared to PBDFs researchgate.netresearchgate.net
Primary FormationByproduct of BFR combustion and other thermal processesByproduct of chlorine-related industrial and combustion processes epa.govresearchgate.net

Future Research Directions and Regulatory Implications for 1,2,4,6,7,9 Hexabromodibenzo B,d Furan

Identification of Novel Formation Pathways and Sources

While it is established that PBDFs, including 1,2,4,6,7,9-Hexabromodibenzo[b,d]furan, can be formed as unintentional byproducts during the production and thermal degradation of brominated flame retardants (BFRs), future research is focused on identifying and quantifying other potential sources. iaeg.com Key areas of investigation include:

Industrial Thermal Processes: Beyond the well-documented formation in waste incineration, research is needed to investigate the formation of PBDFs in other high-temperature industrial processes, such as metallurgical industries. iaeg.com Studies have indicated that some metallurgical processes may emit PBDD/Fs and PBCDD/Fs in amounts similar to or even higher than their chlorinated counterparts. iaeg.com

Consumer Product Degradation: The lifecycle of consumer products containing BFRs, such as electronics and textiles, presents a potential source of PBDFs through degradation over time or during disposal and recycling processes. The thermal disposal of e-waste, for instance, has been shown to emit PBDD/Fs at levels significantly higher than PCDD/Fs. iaeg.com

Photolytic Degradation of BFRs: The breakdown of BFRs in the environment due to sunlight exposure (photolysis) is another pathway that could lead to the formation of PBDFs. iaeg.com Further research is required to understand the specific conditions under which this compound and other isomers are formed through this mechanism.

A summary of key formation pathways for PBDFs is presented in the table below.

Formation PathwayDescription
BFR Production Unintentional byproduct during the synthesis of various brominated flame retardants.
Thermal Degradation of BFRs Formed when materials containing BFRs are subjected to high temperatures, such as in waste incineration and e-waste recycling.
Industrial Thermal Processes Unintentional formation in high-temperature industrial activities like metallurgy.
Photolytic Degradation Formation from the breakdown of BFRs in the environment upon exposure to sunlight.

Advancements in Isomer-Specific Analytical Techniques

The accurate identification and quantification of specific PBDF congeners like this compound are crucial for assessing their environmental fate and toxicological risk. While gas chromatography-high-resolution mass spectrometry (GC-HRMS) is considered the "gold standard" for the analysis of these compounds, future advancements are aimed at improving efficiency, reducing costs, and enhancing sensitivity. nih.gov

Key areas for future development include:

Multidimensional Orthogonal Methods: Techniques such as two-dimensional gas chromatography (GCxGC) and liquid chromatography-gas chromatography (LCxGC) coupled with mass spectrometry offer increased selectivity and may lower detection limits. nih.gov This is particularly important for complex environmental samples where numerous congeners and interfering compounds are present.

High-Throughput Methods: The development of faster analytical methods is essential to support comprehensive environmental monitoring programs and to screen a large number of samples efficiently. researchgate.net

Improved Reference Materials: The availability of certified reference materials for a wider range of PBDF congeners, including this compound, is critical for ensuring the quality and comparability of analytical data across different laboratories.

The evolution of analytical techniques for dioxins and furans is summarized below.

EraKey Developments
1970s-1980s Focus on correct identification of TCDD; limited availability of standards. nih.gov
1980s-1990s Adoption of fused silica (B1680970) GC columns; widespread use of the isotope-dilution technique; GC-HRMS becomes the "gold standard". nih.gov
1990s-2000s Availability of 13C-isotope labeled standards for all 2,3,7,8-substituted congeners; development of certified reference materials. nih.gov
Future Focus Lowering detection limits for bioaccumulation studies; reducing analysis cost and time; development of multidimensional and high-throughput methods. nih.gov

Comprehensive Environmental Monitoring Studies

To fully understand the environmental burden and fate of this compound, comprehensive and long-term monitoring studies are essential. These studies should encompass a wide range of environmental compartments and geographical locations. Future research in this area should focus on:

Global Distribution: Expanding monitoring programs to include regions where data is currently limited, particularly in developing countries where e-waste processing may be a significant source.

Temporal Trends: Long-term monitoring of PBDF levels in various matrices (e.g., air, water, soil, biota) to assess the effectiveness of regulatory measures and to identify emerging trends. researchgate.net

Food Chain Bioaccumulation: Detailed studies on the bioaccumulation and biomagnification of specific PBDF congeners, including this compound, in terrestrial and aquatic food chains. This is crucial for assessing the risk to both wildlife and human populations.

Regulatory Frameworks and International Conventions concerning PBDFs

The regulation of PBDFs is addressed through a combination of international agreements and national or regional legislation. The overarching goal of these frameworks is to protect human health and the environment from the harmful effects of these persistent pollutants. rsc.orgenvironment.govt.nz

The Stockholm Convention is a global treaty aimed at eliminating or restricting the production and use of POPs. environment.govt.nzenv.go.jp While specific PBDF congeners are not individually listed, they fall under the purview of the convention due to their characteristics as persistent, bioaccumulative, and toxic substances. rsc.orgiisd.org

Annex C: PBDFs are relevant to Annex C of the convention, which addresses the unintentional production of certain POPs. Parties to the convention are required to take measures to reduce or eliminate releases of these substances. environment.govt.nz

Proposals for New POPs: There are ongoing processes to evaluate new chemicals for inclusion in the Stockholm Convention. Recently, proposals have been put forward to list various polyhalogenated dibenzo-p-dioxins and dibenzofurans, which could have implications for the future regulation of PBDFs. freyrsolutions.com

Several countries and regions have implemented their own regulations that directly or indirectly address PBDFs.

German Dioxin Directive: Germany has established regulations concerning dioxins and furans, which have historically included considerations for brominated analogues. For instance, certain 2,3,7,8-substituted PBDF congeners have been cited in past versions of the German Dioxin Directive. who.int The German government also pursues a minimization strategy for dioxins in animal feed, which involves reducing emissions and preventing contamination. dioxin20xx.org

US Environmental Protection Agency (US EPA): The US EPA regulates hazardous air pollutants and has developed methods for the determination of polyhalogenated dibenzo-p-dioxins and dibenzofurans from stationary sources. epa.govfederalregister.gov The agency also addresses persistent, bioaccumulative, and toxic (PBT) chemicals under the Toxic Substances Control Act (TSCA), which provides a framework for reviewing and regulating new and existing chemical substances. edf.org While specific regulations for this compound may not be explicit, the broader regulatory framework for PBTs and dioxin-like compounds is applicable.

A summary of relevant regulatory frameworks is provided below.

Regulatory Body/ConventionRelevance to PBDFs
Stockholm Convention Addresses unintentional production of PBDFs under Annex C. environment.govt.nz Ongoing proposals may lead to more specific listings. freyrsolutions.com
German Dioxin Directive Has historically included specific PBDF congeners and aims to minimize dioxin and furan (B31954) contamination in the food chain. who.intdioxin20xx.org
US EPA Regulates PBTs under the Toxic Substances Control Act (TSCA) and has established analytical methods for polyhalogenated dioxins and furans. epa.govfederalregister.govedf.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.